Cas no 1239491-47-4 ((5-Chloro-2,3-difluoropyridin-4-yl)boronic acid)

(5-Chloro-2,3-difluoropyridin-4-yl)boronic acid is a heteroaryl boronic acid derivative widely used as a key intermediate in Suzuki-Miyaura cross-coupling reactions. Its pyridine core, substituted with chlorine and fluorine atoms, enhances reactivity and selectivity in palladium-catalyzed transformations, making it valuable for constructing complex pharmaceutical and agrochemical compounds. The boronic acid group facilitates efficient coupling with aryl or heteroaryl halides, enabling the synthesis of diverse biaryl structures. Its stability under typical reaction conditions and compatibility with various functional groups contribute to its utility in medicinal chemistry and materials science. Proper handling under inert conditions is recommended to preserve its reactivity.
(5-Chloro-2,3-difluoropyridin-4-yl)boronic acid structure
1239491-47-4 structure
商品名:(5-Chloro-2,3-difluoropyridin-4-yl)boronic acid
CAS番号:1239491-47-4
MF:C5H3BClF2NO2
メガワット:193.343627214432
CID:5075381

(5-Chloro-2,3-difluoropyridin-4-yl)boronic acid 化学的及び物理的性質

名前と識別子

    • (5-chloro-2,3-difluoropyridin-4-yl)boronic acid
    • 5-Chloro-2,3-difluoropyridin-4-ylboronic acid
    • (5-Chloro-2,3-difluoropyridin-4-yl)boronic acid
    • インチ: 1S/C5H3BClF2NO2/c7-2-1-10-5(9)4(8)3(2)6(11)12/h1,11-12H
    • InChIKey: YPUAZGSCHIZSJU-UHFFFAOYSA-N
    • ほほえんだ: ClC1=CN=C(C(=C1B(O)O)F)F

計算された属性

  • 水素結合ドナー数: 2
  • 水素結合受容体数: 5
  • 重原子数: 12
  • 回転可能化学結合数: 1
  • 複雑さ: 164
  • トポロジー分子極性表面積: 53.4

(5-Chloro-2,3-difluoropyridin-4-yl)boronic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Aaron
AR00HI4N-500mg
5-Chloro-2,3-difluoropyridine-4-boronic acid
1239491-47-4 95%
500mg
$562.00 2025-02-12
Aaron
AR00HI4N-1g
5-Chloro-2,3-difluoropyridine-4-boronic acid
1239491-47-4 95%
1g
$748.00 2025-02-12
abcr
AB604250-5g
5-Chloro-2,3-difluoropyridine-4-boronic acid; .
1239491-47-4
5g
€2138.80 2024-07-24
Chemenu
CM556549-1g
(5-Chloro-2,3-difluoropyridin-4-yl)boronic acid
1239491-47-4 95%+
1g
$1500 2022-09-03
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1182981-1g
(5-Chloro-2,3-difluoropyridin-4-yl)boronic acid
1239491-47-4 98%
1g
¥13650.00 2024-08-09
abcr
AB604250-250mg
5-Chloro-2,3-difluoropyridine-4-boronic acid; .
1239491-47-4
250mg
€345.30 2024-07-24
abcr
AB604250-1g
5-Chloro-2,3-difluoropyridine-4-boronic acid; .
1239491-47-4
1g
€637.10 2024-07-24

(5-Chloro-2,3-difluoropyridin-4-yl)boronic acid 関連文献

(5-Chloro-2,3-difluoropyridin-4-yl)boronic acidに関する追加情報

Introduction to (5-Chloro-2,3-difluoropyridin-4-yl)boronic acid (CAS No. 1239491-47-4)

(5-Chloro-2,3-difluoropyridin-4-yl)boronic acid (CAS No. 1239491-47-4) is a versatile compound that has gained significant attention in the fields of organic synthesis and medicinal chemistry. This boronic acid derivative is characterized by its unique substitution pattern, which includes a chloro and two fluoro groups on the pyridine ring. These functional groups endow the compound with a range of chemical properties that make it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.

The pyridine ring is a fundamental structure in organic chemistry, known for its aromaticity and ability to form stable complexes with metal ions. The presence of the chloro and fluoro substituents on the pyridine ring significantly influences the electronic properties of the molecule, enhancing its reactivity in various chemical reactions. The boronic acid functionality, on the other hand, provides a convenient handle for further functionalization through Suzuki-Miyaura coupling reactions, which are widely used in the synthesis of complex organic molecules.

Recent research has highlighted the potential of (5-Chloro-2,3-difluoropyridin-4-yl)boronic acid in the development of novel drugs. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that this compound can be used as a key intermediate in the synthesis of potent inhibitors of specific enzymes involved in cancer progression. The unique electronic properties of the chloro and fluoro substituents allow for fine-tuning of the pharmacological properties of the final drug candidates, leading to improved efficacy and reduced side effects.

In addition to its applications in medicinal chemistry, (5-Chloro-2,3-difluoropyridin-4-yl)boronic acid has also found use in agrochemical research. A recent study published in Pesticide Biochemistry and Physiology explored the use of this compound as an intermediate in the synthesis of novel herbicides and insecticides. The high reactivity and stability of the boronic acid functionality make it an ideal choice for developing compounds with enhanced biological activity and environmental compatibility.

The synthetic accessibility of (5-Chloro-2,3-difluoropyridin-4-yl)boronic acid has been extensively studied. One common synthetic route involves the reaction of 5-chloro-2,3-difluoropyridine with borane-tetrahydrofuran complex followed by hydrolysis to form the boronic acid. This method provides high yields and good purity, making it suitable for large-scale production. Another approach involves palladium-catalyzed borylation reactions, which offer excellent functional group tolerance and can be applied to a wide range of substrates.

The physical properties of (5-Chloro-2,3-difluoropyridin-4-yl)boronic acid are well-characterized. It is a white crystalline solid with a melting point ranging from 100 to 105°C. The compound is soluble in common organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile (ACN). These solubility properties facilitate its use in various synthetic protocols and analytical techniques.

In terms of safety and handling, (5-Chloro-2,3-difluoropyridin-4-yl)boronic acid should be stored under dry conditions to prevent hydrolysis. It is recommended to handle this compound using standard laboratory safety practices, including wearing appropriate personal protective equipment (PPE) such as gloves and goggles. While not classified as a hazardous material under current regulations, it is important to follow good laboratory practices to ensure safe handling and disposal.

The future prospects for (5-Chloro-2,3-difluoropyridin-4-yl)boronic acid are promising. Ongoing research continues to explore new applications and synthetic methods for this versatile compound. As our understanding of its chemical properties deepens, it is likely that new opportunities will emerge for its use in drug discovery, agrochemical development, and other areas of chemical research.

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